6-(4-(2-Fluoroethyl)piperidin-1-yl)pyridin-3-amine
Overview
Description
Synthesis Analysis
A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . The yield was 90%, and the product was a white powder .Molecular Structure Analysis
The structure of the synthesized compounds was confirmed by 1H and 13C NMR and mass spectra . Single crystals were developed for 6d, 6f, and 6n .Chemical Reactions Analysis
The compounds were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM .Physical And Chemical Properties Analysis
The compound is a white powder with a melting point of 85–87°C . The 1H NMR spectrum, δ, ppm: 1.07 t (3H), 1.79 m (2H), 2.03 d.d (2H), 2.29 t.d. (1H, J = 9.1 Hz), 2.75 s (3H), 2.89 m (2H), 3.14 q (2H), 3.36 m (1H), 3.61 d (2H, J = 13.2 Hz), 7.69 d.d. (1H, J = 9.1 Hz), 8.02 d.d (1H, J = 8.7, 5.3 Hz) .Scientific Research Applications
Optical and Emission Properties of Heterocyclic Systems
Research on heterocyclic systems with electron-donating amino groups, including derivatives of piperidine, has explored their thermal, redox, UV–Vis absorption, and emission properties. These studies highlight the structure-dependent fluorescence properties and the impact of different substituents and nitrogen-based heterocycles on these properties. Such compounds are of interest for their potential applications in materials science, particularly in developing efficient emitters and understanding the effects of protonation and viscosity on emission properties (J. Palion-Gazda et al., 2019).
Synthesis and Biological Evaluation for Receptor Binding
A series of compounds based on piperidyl benzilate scaffolds, including fluorine-labeled variants, have been synthesized and evaluated for their binding affinities to muscarinic acetylcholine receptors. This research is foundational for developing radiolabeled probes for in vivo imaging and studying receptor dynamics, demonstrating the utility of fluorine-substituted piperidine derivatives in neuroscientific research (M. Skaddan et al., 2000).
Development of Fluorous Ionic Liquids
The synthesis of novel fluorous ionic liquids incorporating piperidine derivatives represents an advancement in the design of ionic liquids with high fluorophilicity. These substances are significant for their potential applications in green chemistry and materials science, offering new possibilities for solvent systems and chemical reactions (M. Honda et al., 2017).
Safety and Hazards
Future Directions
The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development . This suggests that “6-(4-(2-Fluoroethyl)piperidin-1-yl)pyridin-3-amine” and its derivatives could be further explored for their potential applications, particularly in the pharmaceutical industry.
properties
IUPAC Name |
6-[4-(2-fluoroethyl)piperidin-1-yl]pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FN3/c13-6-3-10-4-7-16(8-5-10)12-2-1-11(14)9-15-12/h1-2,9-10H,3-8,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIBYECGJGXRNJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCF)C2=NC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-(2-Fluoroethyl)piperidin-1-yl)pyridin-3-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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